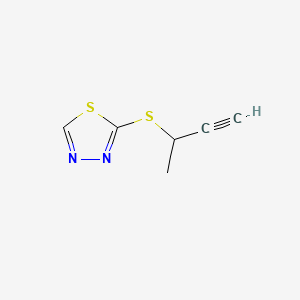
3-Amino-2,5-difluoro-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,5-difluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and methyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,5-difluoro-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2,5-difluoro-4-methylbenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The general reaction conditions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation to convert the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be used to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,5-difluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Halogenation: Using halogens (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride.
Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products
Halogenated Derivatives: Formed through halogenation reactions.
Quinones: Produced via oxidation reactions.
Biaryl Compounds: Resulting from coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,5-difluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2,5-difluoro-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of amino and fluoro groups can enhance its binding affinity and specificity towards molecular targets, influencing pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-methylbenzoic acid: Lacks the fluoro substituents, resulting in different chemical reactivity and biological activity.
2,5-Difluoro-4-methylbenzoic acid:
3-Amino-2,5-difluorobenzoic acid: Similar structure but without the methyl group, leading to variations in its chemical properties.
Uniqueness
3-Amino-2,5-difluoro-4-methylbenzoic acid is unique due to the combination of amino, fluoro, and methyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H7F2NO2 |
|---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
3-amino-2,5-difluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-3-5(9)2-4(8(12)13)6(10)7(3)11/h2H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
DUMTXOHIPLOTQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1N)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
![3-{Thieno[2,3-d]pyrimidin-4-ylsulfanyl}-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13576049.png)
![6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide](/img/structure/B13576053.png)



![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)


![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride](/img/structure/B13576110.png)

